

A Comparative Guide to Cerebellin Antibody Cross-Reactivity Across Species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cerebellin

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Cerebellin** antibodies, focusing on their cross-reactivity across different species. The information presented is curated from publicly available datasheets and scientific literature to assist researchers in selecting the most suitable antibodies for their specific applications.

Introduction to Cerebellins

Cerebellins (CBLN) are a family of secreted glycoproteins that play a crucial role in the formation and maintenance of synapses in the central nervous system. The four members of this family, CBLN1, CBLN2, CBLN3, and CBLN4, are part of the C1q and tumor necrosis factor (TNF) superfamily. They function as trans-synaptic organizers by bridging presynaptic and postsynaptic partners. Due to their critical role in neuronal development and function, **Cerebellin** antibodies are invaluable tools for neuroscience research. Understanding their cross-species reactivity is essential for the successful application of these antibodies in various model organisms.

Cross-Reactivity of Cerebellin Antibodies: A Comparative Overview

The cross-reactivity of an antibody is largely determined by the sequence homology of the target protein's epitope across different species. **Cerebellin** proteins exhibit a high degree of

conservation among mammals, suggesting that many antibodies will recognize the protein in multiple species.

Cerebellin-1 (CBLN1) Antibodies

Antibody/Supplier	Host	Type	Tested Species Reactivity	Applications	Notes
Boster Bio A09176-1	Rabbit	Polyclonal	Human, Mouse, Rat	WB, ELISA	No cross-reactivity with other proteins is reported. [1]
Novus Biologicals NBP1-77239	Rabbit	Polyclonal	Human, Mouse, Rat, Bovine (predicted)	WB, IHC, ICC/IF, ELISA	Immunogen is a synthetic peptide from the middle of human precerebellin. [2]
Leading Biology APR11566G	Rabbit	Polyclonal	Human, Mouse, Rat	Not specified	Immunogen is a 15 amino acid peptide from the middle of human precerebellin. [3]
MyBioSource MBS2032179	Rabbit	Polyclonal	Human, Mouse, Rat, Pig	IHC, WB	Selected for its ability to recognize CBLN1 in immunohistochemical staining and western blotting.

Cerebellin-2 (CBLN2) Antibodies

Antibody/Supplier	Host	Type	Tested Species Species Reactivity	Applications	Notes
R&D Systems MAB7044	Mouse	Monoclonal	Human, Mouse	WB, ELISA	No cross-reactivity with recombinant human Cerebellin-1, -3, or -4 is observed in direct ELISAs and Western blots.
Thermo Fisher Scientific BS-11815R	Rabbit	Polyclonal	Human, Mouse, Rat	WB, IHC(P), IHC(F), ICC/IF, ELISA	Immunogen is a KLH conjugated synthetic peptide derived from human CBLN2.
UniProt Q8IUK8	-	-	Human, Mouse (ortholog), Rat (ortholog)	-	High sequence homology between human, mouse, and rat orthologs. [4] [5]

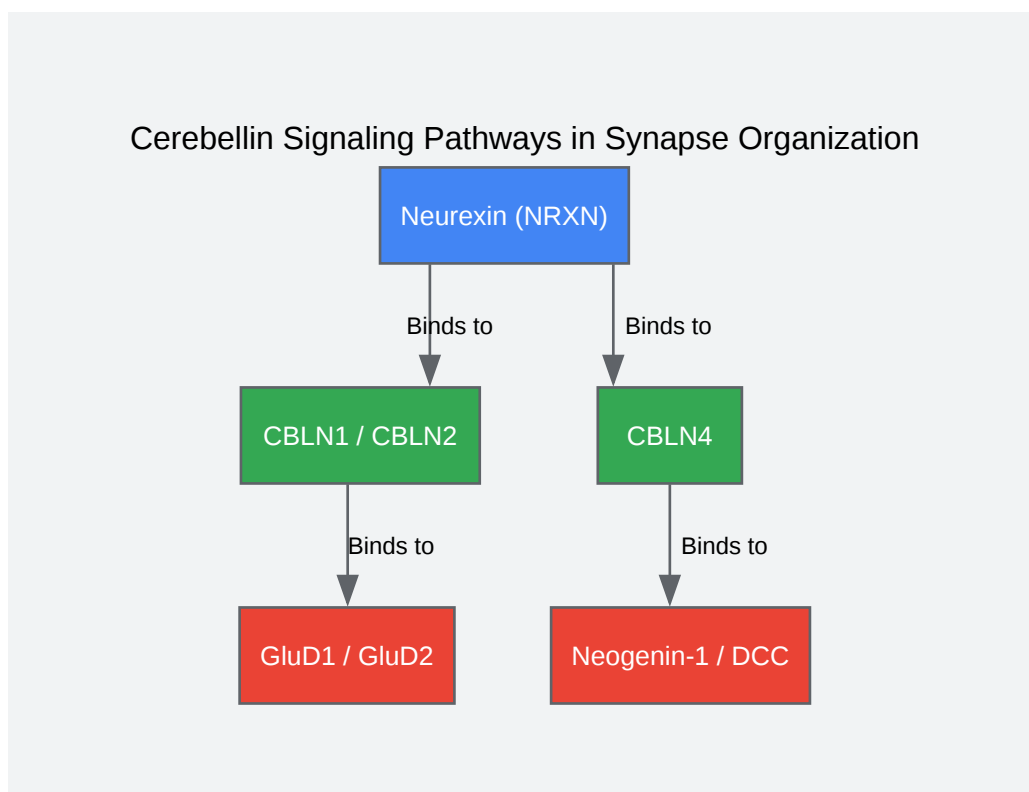
Cerebellin-4 (CBLN4) Antibodies

Antibody/Supplier	Host	Type	Tested Species Reactivity	Applications	Notes
R&D Systems AF6740	Sheep	Polyclonal	Human	ELISA, IHC	In direct ELISAs, approximately 10% cross-reactivity with rhCerebellin-1 is observed, and less than 5% with rhCerebellin-2 and rhCerebellin-3. Mature human CBLN4 shares 99% amino acid identity with mouse CBLN4.
Boster Bio A13373	Rabbit	Polyclonal	Human, Mouse, Rat	WB, IHC	-
MGI:2154433	-	-	Mouse, Human (ortholog)	-	Orthologous gene information available.

Signaling Pathways Involving Cerebellins

Cerebellins mediate synapse formation and plasticity through distinct signaling pathways. CBLN1 and CBLN2 form a tripartite complex with presynaptic Neurexins (NRXN) and

postsynaptic glutamate receptor delta subunits (GluD1/2). In contrast, CBLN4 interacts with different postsynaptic partners, namely Neogenin-1 and DCC (Deleted in Colorectal Carcinoma).



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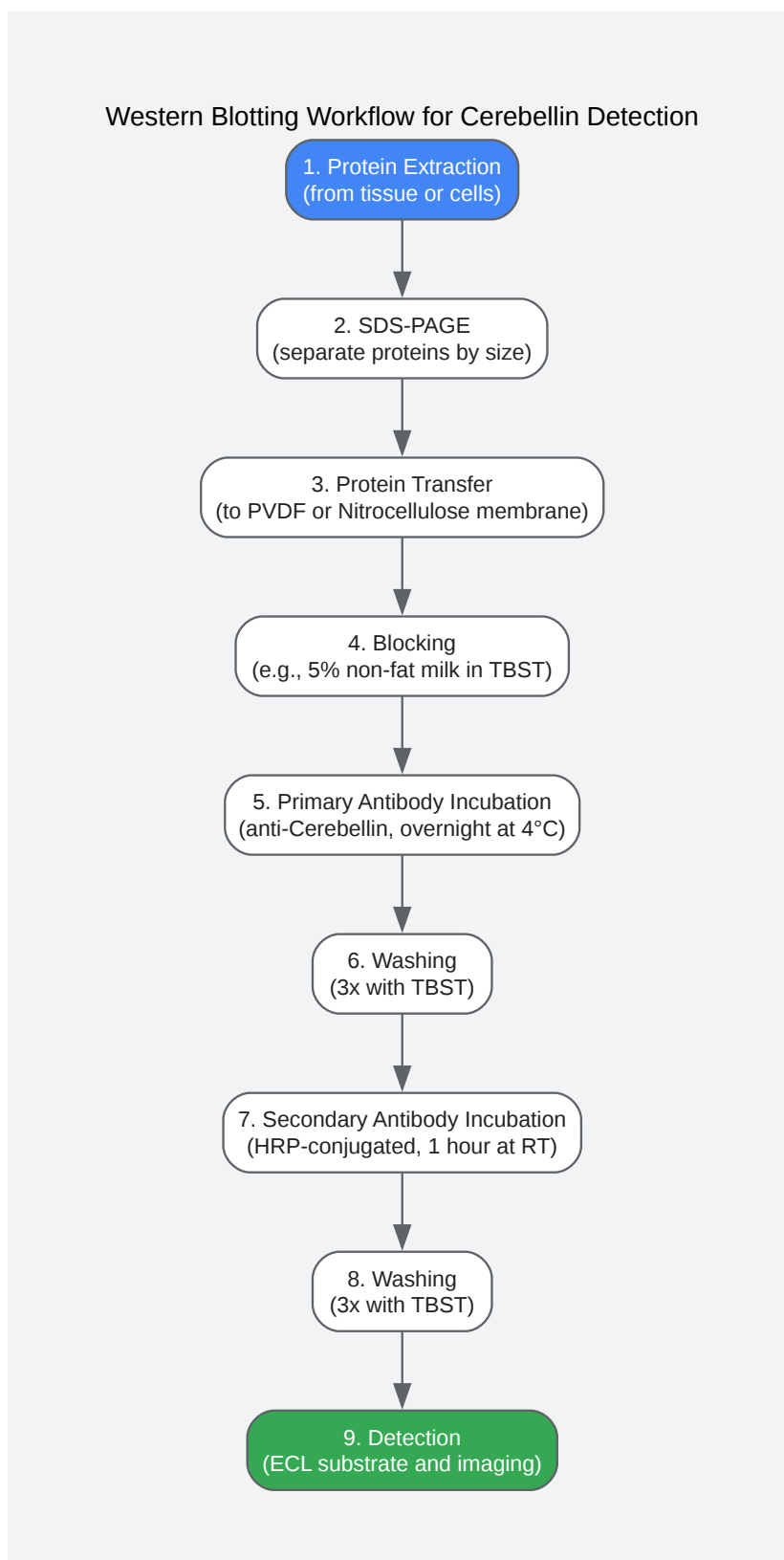
Caption: **Cerebellin**-mediated trans-synaptic signaling complexes.

Experimental Protocols

Detailed methodologies are crucial for the successful application of **Cerebellin** antibodies. Below are representative protocols for key immunoassays.

Western Blotting

This protocol provides a general framework for detecting **Cerebellin** proteins in tissue lysates.



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Caption: A stepwise workflow for Western Blotting.

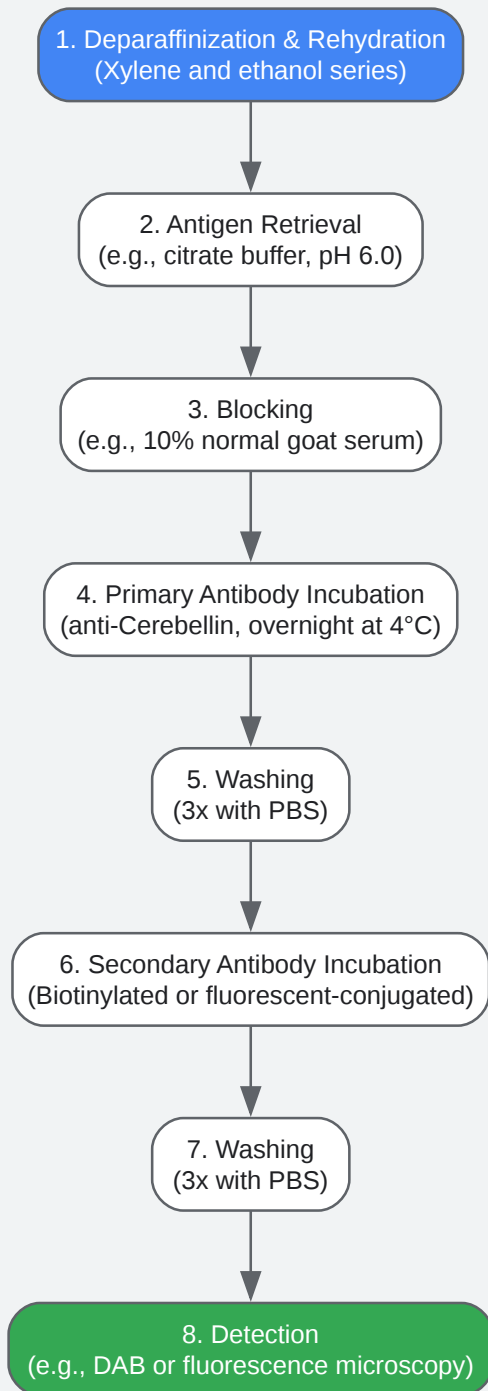
Protocol Details:

- **Protein Extraction:** Homogenize brain tissue (e.g., cerebellum) in RIPA buffer with protease inhibitors. Centrifuge to pellet debris and collect the supernatant.
- **Protein Quantification:** Determine protein concentration using a BCA or Bradford assay.
- **SDS-PAGE:** Load 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
- **Transfer:** Transfer proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the primary **Cerebellin** antibody (diluted in blocking buffer as recommended by the supplier) overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
- **Washing:** Repeat the washing step.
- **Detection:** Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Immunohistochemistry (IHC)

This protocol is for the localization of **Cerebellin** proteins in paraffin-embedded brain sections.

Immunohistochemistry Workflow for Cerebellin Localization



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Caption: A general workflow for Immunohistochemistry.

Protocol Details:

- Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol solutions and finally water.
- Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or other appropriate retrieval solution.
- Permeabilization: If necessary, permeabilize sections with 0.25% Triton X-100 in PBS.
- Blocking: Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour.
- Primary Antibody Incubation: Incubate sections with the primary **Cerebellin** antibody overnight at 4°C.
- Washing: Wash sections three times with PBS.
- Secondary Antibody Incubation: Incubate with a biotinylated or fluorophore-conjugated secondary antibody for 1-2 hours at room temperature.
- Detection (for biotinylated secondary): If using a biotinylated secondary, incubate with an avidin-biotin-peroxidase complex (ABC) reagent, followed by a diaminobenzidine (DAB) substrate.
- Counterstaining: Counterstain with hematoxylin (for DAB) or a nuclear stain like DAPI (for fluorescence).
- Dehydration and Mounting: Dehydrate sections through a graded ethanol series and xylene, and then mount with a coverslip.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a sandwich ELISA for the quantification of **Cerebellin** in biological fluids.

Protocol Details:

- Coating: Coat a 96-well plate with a capture antibody specific for **Cerebellin** and incubate overnight at 4°C.
- Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
- Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
- Sample and Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
- Washing: Repeat the washing step.
- Detection Antibody Incubation: Add a biotinylated detection antibody and incubate for 1-2 hours at room temperature.
- Washing: Repeat the washing step.
- Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
- Washing: Repeat the washing step.
- Substrate Development: Add a TMB substrate solution and incubate in the dark until a color develops.
- Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
- Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

Conclusion

The high degree of amino acid sequence conservation for **Cerebellin** proteins across mammalian species facilitates the use of a single antibody for studies in multiple model organisms. However, it is imperative for researchers to validate antibody performance in their specific experimental context. This guide provides a starting point for antibody selection and experimental design, but empirical validation remains the gold standard for ensuring reliable and reproducible results.

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- To cite this document: BenchChem. [A Comparative Guide to Cerebellin Antibody Cross-Reactivity Across Species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b550033#cross-reactivity-of-cerebellin-antibodies-across-different-species]

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